Figopitant
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Overview
Description
Figopitant is a small molecule under investigation for its potential therapeutic applications. It is classified as a tachykinin neurokinin-1 antagonist, which means it can block the action of neurokinin-1 receptors. These receptors are involved in various physiological processes, including pain perception, stress responses, and inflammation .
Chemical Reactions Analysis
Figopitant undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen to the molecule, often using reagents like hydrogen peroxide or oxygen gas.
Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, typically using reagents like sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common reagents and conditions used in these reactions include acetonitrile, formic acid, and nano-electrospray ionization. Major products formed from these reactions include various metabolites identified through mass spectrometry .
Scientific Research Applications
Figopitant has several scientific research applications, including:
Chemistry: Used as a model compound for studying the distribution and metabolism of neurokinin-1 antagonists.
Biology: Investigated for its effects on neurokinin-1 receptors in various biological systems.
Medicine: Under investigation for its potential therapeutic applications in treating conditions like pain, stress, and inflammation.
Industry: Utilized in the development of new analytical techniques, such as liquid extraction surface analysis (LESA) combined with mass spectrometry
Mechanism of Action
Figopitant exerts its effects by blocking the neurokinin-1 receptors, which are involved in transmitting pain and stress signals in the body. By inhibiting these receptors, this compound can potentially reduce pain and stress responses. The molecular targets and pathways involved include the neurokinin-1 receptor and associated signaling pathways .
Comparison with Similar Compounds
Figopitant is unique compared to other neurokinin-1 antagonists due to its specific chemical structure and pharmacological properties. Similar compounds include:
Aprepitant: Another neurokinin-1 antagonist used to prevent nausea and vomiting caused by chemotherapy.
Rolapitant: Used for similar indications as aprepitant but with a longer half-life.
Netupitant: Often combined with palonosetron for preventing chemotherapy-induced nausea and vomiting.
This compound’s uniqueness lies in its specific binding affinity and metabolic profile, which are currently under investigation .
Properties
CAS No. |
502422-74-4 |
---|---|
Molecular Formula |
C27H31F6N3O |
Molecular Weight |
527.5 g/mol |
IUPAC Name |
(2S)-N-[2-[3,5-bis(trifluoromethyl)phenyl]ethyl]-2-[4-(cyclopropylmethyl)piperazin-1-yl]-N-methyl-2-phenylacetamide |
InChI |
InChI=1S/C27H31F6N3O/c1-34(10-9-20-15-22(26(28,29)30)17-23(16-20)27(31,32)33)25(37)24(21-5-3-2-4-6-21)36-13-11-35(12-14-36)18-19-7-8-19/h2-6,15-17,19,24H,7-14,18H2,1H3/t24-/m0/s1 |
InChI Key |
HUTHJVYJUPXHDF-DEOSSOPVSA-N |
SMILES |
CN(CCC1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)C(=O)C(C2=CC=CC=C2)N3CCN(CC3)CC4CC4 |
Isomeric SMILES |
CN(CCC1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)C(=O)[C@H](C2=CC=CC=C2)N3CCN(CC3)CC4CC4 |
Canonical SMILES |
CN(CCC1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)C(=O)C(C2=CC=CC=C2)N3CCN(CC3)CC4CC4 |
Key on ui other cas no. |
502422-74-4 |
Synonyms |
BIIF 1149 CL figopitant N-(2-(3,5-bis(trifluoromethyl)phenyl)ethyl)-4-(cyclopropylmethyl)-N-methyl-alpha-phenyl-1-piperazineacetamide |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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